molecular formula C11H10N2S B2994755 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine CAS No. 401622-74-0

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine

Cat. No.: B2994755
CAS No.: 401622-74-0
M. Wt: 202.28
InChI Key: NBJZFXQLZREGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine (CAS RN 401622-74-0) is a high-purity organic compound with the molecular formula C11H10N2S and an average mass of 202.275 Da . This 2-aminothiazole derivative is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and relevance in drug discovery . Recent research has identified this specific chemotype as a promising disruptor of mycobacterial energetics, showing notable activity against Mycobacterium tuberculosis . The compound's mechanism of action involves targeting bacterial energy metabolism, making it a valuable tool for investigating novel therapeutic strategies against drug-resistant tuberculosis, particularly in the context of adjuvant therapies and efflux pump inhibition . Furthermore, the 2-aminothiazole core structure is recognized as a significant lead in neuroscience research for the development of therapeutics against prion diseases . Studies on analogous structures indicate that these compounds can achieve high brain concentrations and reduce PrPSc load in cell models, positioning them as important chemical tools for probing protein misfolding mechanisms . This compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5-dihydrobenzo[g][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJZFXQLZREGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-tetralone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiazole moiety.

Scientific Research Applications

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to disrupt the energetics of Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial energy production pathways . This disruption leads to a decrease in bacterial viability and growth.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their distinguishing features are summarized below:

Compound Name CAS No. Molecular Formula Substituents/Fused Rings Key Properties References
4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine 401622-74-0 C₁₁H₁₀N₂S Naphtho[2,1-d] fused ring, 4,5-dihydro LogP: ~3.1 (estimated), MW: 202.275
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine N/A C₁₇H₁₂Cl₂N₂S 3,5-Dichlorophenyl substituent, naphtho[1,2-d] fusion MIC: 16 µg/mL (vs. M. tuberculosis), RFF: 3.29
7,8-Dimethoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine 7226-64-4 C₁₃H₁₄N₂O₂S 7,8-Dimethoxy groups Increased polarity, MW: 274.33
4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine 34176-49-3 C₁₁H₁₀N₂S Naphtho[1,2-d] fusion Altered ring planarity vs. 2,1-d isomer
4,5-Dimethylbenzothiazol-2-amine 79050-49-0 C₉H₁₀N₂S Benzothiazole core (non-naphtho) Simpler structure, lower MW: 178.25

Key Observations :

  • Substituents : Electron-withdrawing groups (e.g., 3,5-dichlorophenyl in ) enhance antimycobacterial activity but may increase toxicity. Methoxy groups (e.g., 7,8-dimethoxy in ) improve solubility but reduce LogP.

Toxicity and Drug-Likeness

  • The dichlorophenyl analog exhibits cytotoxicity in mammalian cells, likely due to lipophilic Cl substituents increasing membrane permeability and off-target effects .
  • The unsubstituted 4,5-dihydronaphtho[2,1-d] compound has a predicted LogP of ~3.1, aligning with Lipinski’s criteria for oral bioavailability, though experimental ADMET data are lacking .

Biological Activity

4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C11_{11}H10_{10}N2_2S and a molecular weight of approximately 202.28 g/mol, this compound features a naphthalene structure fused with a thiazole ring, which is known for its versatility in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds within the thiazole family, including derivatives like this compound. Research indicates that modifications to the thiazole structure can enhance antibacterial activity against various pathogens. For instance, derivatives of thiazole have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar modifications could be beneficial for this compound .

Anticancer Activity

The compound's structural features position it as a candidate for anticancer activity. Studies have focused on thiazole derivatives that inhibit specific proteins involved in cancer progression. For example, compounds designed to target the Pin1 protein have demonstrated significant inhibitory effects at low micromolar concentrations . The structure-activity relationship (SAR) analysis indicates that certain substitutions on the thiazole ring can enhance potency against cancer cell lines.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. Compounds similar to this compound have been evaluated for their AChE inhibitory activities. In vitro studies reveal promising results with IC50_{50} values indicating strong inhibition . This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer’s disease.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. A detailed SAR analysis can help identify which substituents enhance its biological efficacy:

Modification Effect
Electron-withdrawing groups at ortho positionIncreased potency against Plasmodium falciparum
Substituents on the thiazole ringEnhanced anticancer activity
Variations in the naphthalene moietyPotentially improved AChE inhibition

Case Study 1: Antimicrobial Activity

In a study evaluating various thiazole derivatives for antimicrobial efficacy, compounds structurally related to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The introduction of nitrogen-containing heterocycles was found to enhance antibacterial properties significantly .

Case Study 2: Anticancer Potential

A series of thiazole derivatives were synthesized and tested for their ability to inhibit Pin1. Among these compounds, those with specific substitutions showed IC50_{50} values in the low micromolar range. These findings suggest that similar modifications to this compound could yield potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted ketones with thiourea derivatives in ethanol under reflux. For example, 2-bromo-1,2-diphenylethan-1-one reacts with thiourea in ethanol for 6 hours, monitored by TLC for completion . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
  • Catalyst use : Acidic or basic catalysts (e.g., triethylamine) can accelerate reaction kinetics .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
  • Table : Comparison of reaction conditions and yields:
SolventCatalystTime (h)Yield (%)
EthanolNone665
DMFTriethylamine478

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a multi-spectral approach:

  • X-ray crystallography : Resolves bond lengths, dihedral angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and substituent effects.
  • IR spectroscopy : Confirms functional groups (e.g., NH2_2 stretching at ~3300 cm1^{-1}) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial activity : Disk diffusion or microbroth dilution against S. aureus and C. albicans .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
  • Dosage : Test concentrations from 1–100 µM, with DMSO as a solvent control.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Quantum chemical calculations : Use DFT to map electrostatic potential surfaces and identify reactive sites .
  • Molecular docking : Simulate interactions with target proteins (e.g., bacterial DNA gyrase) to predict binding affinities .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. What strategies resolve contradictions between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Feedback loops : Integrate experimental data (e.g., kinetic profiles) into computational models to refine transition-state predictions .
  • Sensitivity analysis : Test how variations in solvent polarity or steric effects impact reaction pathways .
  • Case study : If DFT predicts a lower activation barrier than observed experimentally, re-evaluate implicit solvation models or include explicit solvent molecules .

Q. How can membrane separation technologies improve purification of synthetic intermediates?

  • Methodological Answer :

  • Nanofiltration : Use membranes with MWCO < 500 Da to separate unreacted thiourea from the product .
  • Optimization parameters : Adjust pH (neutral to mild acidic) to minimize compound aggregation.
  • Table : Membrane performance metrics:
Membrane TypePore Size (Da)Recovery (%)Purity (%)
Polyamide3009298
Cellulose2008595

Q. What safety protocols are critical when handling reactive intermediates in its synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for brominated precursors (e.g., 2-bromo-1,2-diphenylethan-1-one) .
  • PPE : Acid-resistant gloves and goggles during thiourea handling.
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Key Research Gaps and Future Directions

  • Reaction scalability : Pilot-scale studies are needed to assess continuous-flow synthesis feasibility .
  • In vivo toxicity : Long-term exposure studies in model organisms are lacking.
  • AI-driven optimization : Implement machine learning to predict optimal reaction conditions and reduce trial-and-error approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.